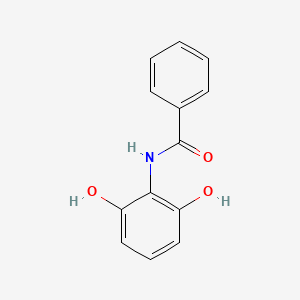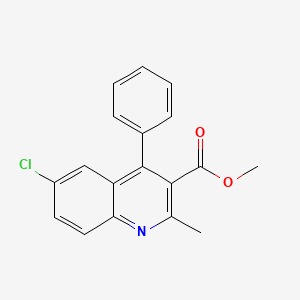
Octanedioic acid, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanedioic acid, dipropyl ester, also known as dipropyl suberate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from octanedioic acid and propanol. Esters are known for their pleasant aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, dipropyl ester typically involves the esterification of octanedioic acid with propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using various catalysts and reaction conditions. For example, the use of inorganic ligand-supported catalysts has been reported to achieve high yields and selectivity in the esterification process . The reaction parameters, such as catalyst loading, alcohol-to-acid ratio, temperature, and reaction time, are carefully controlled to maximize the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Octanedioic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and propanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield primary alcohols.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products
Hydrolysis: Octanedioic acid and propanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Octanedioic acid, dipropyl ester has various applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential use in biodegradable polymers and as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of lubricants, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of octanedioic acid, dipropyl ester involves its hydrolysis to octanedioic acid and propanol. The ester bond is cleaved by nucleophilic attack, resulting in the formation of the carboxylic acid and alcohol . This reaction can be catalyzed by acids or bases, depending on the conditions used .
Comparison with Similar Compounds
Similar Compounds
Octanedioic acid, dimethyl ester: Similar in structure but uses methanol instead of propanol.
Octanedioic acid, dibutyl ester: Uses butanol instead of propanol.
Hexanedioic acid, dipropyl ester: Similar ester but with a shorter carbon chain.
Uniqueness
Octanedioic acid, dipropyl ester is unique due to its specific chain length and the use of propanol, which imparts distinct physical and chemical properties compared to its analogs. Its specific ester linkage and chain length make it suitable for particular applications in biodegradable polymers and as a plasticizer .
Properties
CAS No. |
51238-93-8 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dipropyl octanedioate |
InChI |
InChI=1S/C14H26O4/c1-3-11-17-13(15)9-7-5-6-8-10-14(16)18-12-4-2/h3-12H2,1-2H3 |
InChI Key |
HUVBTIZUJMDKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)

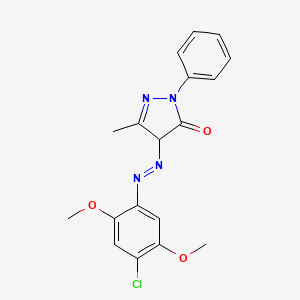

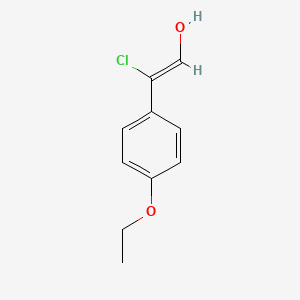



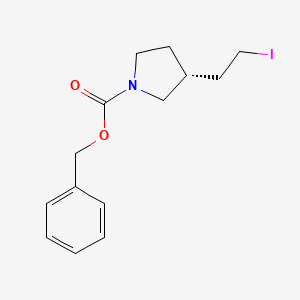
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
